4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that contains both pyrazole and thiane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-bromo-1H-pyrazole with a thiane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high efficiency . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane moiety to a thiol or thioether.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the thiane moiety.
1,4-bis(4-bromo-1H-pyrazol-1-yl)benzene: A more complex analog with two pyrazole rings.
4-(4-chloro-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the presence of both pyrazole and thiane moieties, which confer distinct chemical and biological properties. The bromine atom in the pyrazole ring also allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Properties
CAS No. |
1782408-09-6 |
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Molecular Formula |
C8H11BrN2O2S |
Molecular Weight |
279.2 |
Purity |
95 |
Origin of Product |
United States |
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